molecular formula C24H16Cl2N2O3 B12456716 N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B12456716
M. Wt: 451.3 g/mol
InChI Key: MKYNOIOLIDIFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzamide group: This step involves the reaction of an amine with a benzoyl chloride derivative.

    Attachment of the dichlorophenyl group: This can be done through a substitution reaction using a dichlorophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzamidophenyl)-5-phenylfuran-2-carboxamide
  • N-(3-benzamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
  • N-(3-benzamidophenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide

Uniqueness

N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both benzamide and dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H16Cl2N2O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H16Cl2N2O3/c25-16-9-10-20(26)19(13-16)21-11-12-22(31-21)24(30)28-18-8-4-7-17(14-18)27-23(29)15-5-2-1-3-6-15/h1-14H,(H,27,29)(H,28,30)

InChI Key

MKYNOIOLIDIFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.